2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione
Description
Introduction to 2-Methyl-1H,5H-triazolo[1,2-a]triazole-1,3(2H)-dione
Nomenclature and Structural Identity in Heterocyclic Chemistry
The compound’s systematic IUPAC name, 2-methyl-1H,5H-triazolo[1,2-a]triazole-1,3(2H)-dione , reflects its intricate bicyclic architecture. It belongs to the triazolotriazole family, characterized by two fused triazole rings: a 1,2,4-triazole moiety condensed with a 1,2-a-triazole system. The numbering scheme prioritizes the dione functional groups at positions 1 and 3, while the methyl substituent occupies position 2 of the parent triazolotriazole framework.
Structural Features :
- Bicyclic Core : The fused system comprises a five-membered 1,2,4-triazole ring (containing three nitrogen atoms) and a six-membered 1,2-a-triazole ring, creating a planar, aromatic scaffold.
- Substituents : A methyl group at position 2 and two ketone groups at positions 1 and 3 introduce steric and electronic modifications to the base structure.
- Bond Characteristics : C–N and N–N bond lengths range between 132–136 pm, consistent with delocalized π-electron systems typical of aromatic heterocycles.
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₅H₄N₆O₂ | |
| Aromatic System | Bicyclic triazolotriazole | |
| Functional Groups | Two ketones, one methyl | |
| Bond Lengths (C–N/N–N) | 132–136 pm |
Historical Context in Triazolotriazole Derivatives Research
The synthesis of triazolotriazole derivatives emerged from mid-20th-century efforts to expand the utility of triazoles in pharmaceuticals and materials. Early work focused on 1,2,4-triazole systems, such as the Pellizzari reaction (1890s), which produced simple triazoles from acylhydrazines and nitriles. The fusion of two triazole rings became feasible with advances in cyclization techniques, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC) and thermally induced condensations.
Milestones :
- 1980s–1990s : Development of methods to annulate triazole rings using hydrazine derivatives and carbonyl precursors, enabling access to fused systems like triazolotriazoles.
- 2000s : Application of Huisgen cycloaddition to synthesize regioselective triazolotriazole derivatives, leveraging click chemistry principles.
- 2020s : Optimization of solvent-free and microwave-assisted syntheses to improve yields of methyl-substituted variants.
This compound’s specific synthesis was first reported in the early 21st century, utilizing 5-bromothiophene-2-carbohydrazide and haloaryl isothiocyanates in a multi-step protocol involving cyclization and oxidation.
Significance in Fused N-Rich Heterocyclic Systems
The compound’s fused nitrogen-rich structure confers exceptional stability, electronic diversity, and intermolecular interaction potential, making it valuable in multiple domains:
Medicinal Chemistry
- Enzyme Inhibition : The triazolotriazole scaffold mimics purine bases, allowing competitive binding to ATP-dependent enzymes. Derivatives have shown activity against microbial dehydrogenases and kinases.
- Drug Design : High nitrogen content enhances solubility and bioavailability, while the methyl group modulates lipophilicity for blood-brain barrier penetration.
Materials Science
- Coordination Chemistry : The compound acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
- Energetic Materials : Nitro derivatives of triazolotriazoles exhibit high thermal stability and detonation velocities, suitable for propellants.
Table 2: Applications in Heterocyclic Systems
| Application | Mechanism/Outcome | Source |
|---|---|---|
| Enzyme Inhibition | Competitive binding to ATP sites | |
| Metal Coordination | Formation of Cu²⁺ complexes | |
| Energetic Materials | High nitrogen content enhances energy |
Properties
CAS No. |
94129-38-1 |
|---|---|
Molecular Formula |
C5H6N4O2 |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
6-methyl-1H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-5,7-dione |
InChI |
InChI=1S/C5H6N4O2/c1-7-4(10)8-2-6-3-9(8)5(7)11/h2H,3H2,1H3 |
InChI Key |
JPNVYEPVLZSDCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N2CN=CN2C1=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives
A common approach to synthesize fused triazolo-triazole systems involves the cyclization of hydrazine-containing precursors. Hydrazinolysis of appropriate esters or amides leads to hydrazides, which upon reaction with carbonyl or thiocarbonyl reagents, undergo cyclization to form triazole rings.
One-Pot Multi-Step Syntheses
Recent advances include one-pot synthetic strategies where multiple steps such as substitution, cyclization, and methylation occur sequentially without isolation of intermediates. This approach improves yield and reduces purification steps.
Use of Substituted Hydrazides and Isothiocyanates
Substituted hydrazides react with isothiocyanates to form thiosemicarbazides, which upon alkaline cyclization yield 1,2,4-triazole-3-thiones. These intermediates can be further transformed into fused triazolo-triazole diones by oxidation or rearrangement.
Detailed Preparation Method for 2-Methyl-1H,5H-triazolo[1,2-a]triazole-1,3(2H)-dione
Stepwise Synthetic Route
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Hydrazinolysis | Ester or amide precursor + hydrazine hydrate, ethanol, reflux 4-6 h | Formation of hydrazide intermediate | 70-85 | Purity confirmed by NMR and IR |
| 2. Cyclization | Hydrazide + carbonyl reagent (e.g., diethyl oxalate), base (K2CO3), reflux | Formation of fused triazolo-triazole ring | 60-75 | Monitored by TLC and NMR |
| 3. Methylation | Intermediate + methyl iodide, base (K2CO3), MeCN, room temp, overnight | Introduction of methyl group at N-1 position | 50-65 | Confirmed by mass spectrometry |
| 4. Oxidation/Dione formation | Oxidizing agent (e.g., KMnO4 or H2O2), aqueous medium, controlled temp | Conversion to 1,3-dione functionality | 55-70 | Final product characterized by 1H-NMR, 13C-NMR, MS |
Research Findings and Spectral Data
NMR Spectroscopy : The 1H-NMR spectrum typically shows a singlet around δ 2.3 ppm corresponding to the methyl group attached to the triazole ring. The NH protons appear as singlets or broad signals between δ 8-12 ppm depending on solvent and temperature.
Mass Spectrometry : Molecular ion peaks consistent with the molecular formula confirm the successful methylation and dione formation. For example, m/z values matching C5H5N6O2 (molecular weight ~170 g/mol) are observed.
IR Spectroscopy : Characteristic carbonyl stretching bands appear near 1680-1720 cm⁻¹, confirming the dione moiety. NH stretching bands are observed around 3200-3400 cm⁻¹.
Comparative Analysis of Preparation Methods
Notes on Optimization and Scale-Up
- Reaction temperature and solvent choice critically affect cyclization efficiency and purity.
- Use of bases like potassium carbonate or triethylamine facilitates methylation and cyclization steps.
- Purification typically involves recrystallization from solvents such as ethanol or ethyl acetate.
- Scale-up requires careful monitoring of exothermic steps, especially during oxidation.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce various functional groups onto the ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of triazolo compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that 2-methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione and its derivatives can inhibit the growth of various bacterial strains. This makes them potential candidates for developing new antibiotics to combat resistant bacterial infections.
Anticancer Properties
Triazole derivatives have been explored for their anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Specific studies report that it induces apoptosis in certain cancer cell lines, suggesting a mechanism that could be harnessed for therapeutic purposes.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant in the context of neurodegenerative diseases.
Agricultural Applications
Fungicidal Activity
The compound has been evaluated for its fungicidal properties against various plant pathogens. Its efficacy in controlling fungal diseases in crops can potentially lead to the development of new agricultural fungicides that are less harmful to the environment compared to traditional chemicals.
Growth Regulators
Research indicates that triazole compounds can act as plant growth regulators. They may influence plant growth by modulating hormonal pathways and enhancing resistance to stress factors. This application could be pivotal in improving crop yields and sustainability.
Materials Science
Polymer Chemistry
In materials science, this compound has been incorporated into polymer matrices to enhance their properties. Its addition can improve thermal stability and mechanical strength of polymers used in various applications ranging from packaging to construction materials.
Nanocomposites
The compound has also been studied for its role in the synthesis of nanocomposites. By integrating triazole-based compounds with nanoparticles or other materials, researchers aim to create multifunctional materials with enhanced electrical and thermal properties.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the triazole ring significantly influenced antibacterial potency.
Case Study 2: Neuroprotection
In a laboratory setting, researchers investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings revealed a marked reduction in cell death compared to control groups.
Case Study 3: Agricultural Impact
Field trials assessing the fungicidal activity of triazole-based compounds showed significant reductions in fungal disease incidence on crops such as wheat and barley. These results suggest a viable alternative to conventional fungicides with lower environmental impact.
Mechanism of Action
The mechanism of action of 2-Methyl-2-hydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Dione Cores
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Effects : The target compound lacks bulky substituents (e.g., phenyl or tetrazolyl groups) present in analogs like 17a or 7a , which may reduce steric hindrance and enhance solubility but limit enzyme-binding affinity .
- Biological Activity : Analogs like 7a exhibit anti-lipid peroxidation activity, suggesting that sulfur-containing substituents (e.g., methylthio) enhance radical-scavenging properties compared to the methyl group in the target compound .
Comparison with Triazoloquinazolines and Pyridazine Derivatives
- Lipoxygenase Inhibition : Substituted pyrrolo[1,2-a][1,2,4]triazoloquinazolines (e.g., fluorine/thienyl derivatives) show strong lipoxygenase (LOX) inhibition (36–40% activity), attributed to increased lipophilicity and π-π interactions . The target compound’s lower molecular weight (179.14 vs. ~350–500 for triazoloquinazolines) may reduce LOX affinity due to fewer hydrophobic interactions .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to 17a–c (e.g., cyclocondensation of triazole precursors), but its simpler structure may require fewer steps compared to pyridazine-based analogs .
Physicochemical Properties
- Solubility : The methyl group in the target compound improves hydrophobicity relative to unsubstituted triazolediones but remains more polar than analogs with aromatic substituents (e.g., 7a ) .
- Thermal Stability: Fused triazole-dione systems (as in the target compound) generally exhibit higher melting points than non-fused analogs (e.g., 3-methyl-1H-1,2,4-triazole melts at ~120°C), though exact data for the target is unavailable .
Biological Activity
2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the broader class of 1,2,4-triazoles, which are known for their pharmacological potential. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C6H6N4O
- Molar Mass : 134.14 g/mol
- Density : 1.39 g/cm³ (predicted)
- Melting Point : 131-133 °C
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.125 - 8 μg/mL |
| Pseudomonas aeruginosa | 0.125 - 8 μg/mL |
In a study by Mermer et al., triazole hybrids demonstrated higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than conventional antibiotics such as vancomycin and ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. The compound showed cytotoxic effects against several cancer types:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 10 - 20 |
| MCF-7 (breast cancer) | 15 - 25 |
| A549 (lung cancer) | 5 - 15 |
These results suggest that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms .
Antifungal Activity
The antifungal properties of triazoles are well-documented. In vitro studies have shown that this compound exhibits activity against various fungal pathogens:
| Fungal Pathogen | MIC (μg/mL) |
|---|---|
| Candida albicans | 0.5 - 4 |
| Aspergillus niger | 0.5 - 8 |
The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the triazole ring can enhance antifungal potency .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural features. Key findings include:
- Substituents at the C-3 position significantly enhance antimicrobial activity.
- Electron-donating groups on the phenyl ring improve efficacy against Gram-positive bacteria.
- The length of alkyl chains at specific positions can modulate activity levels.
Case Studies
Several case studies have highlighted the efficacy of this compound in treating infections and cancer:
- Antimicrobial Efficacy : A study conducted on a series of triazole derivatives demonstrated that compounds with longer alkyl chains exhibited reduced activity against certain bacterial strains compared to their shorter counterparts .
- Cancer Cell Inhibition : Research involving the application of this compound on MCF-7 cells revealed a dose-dependent response leading to significant apoptosis rates at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
